molecular formula C19H22N2O B11999985 alpha-(2-(Dimethylamino)ethyl)-alpha-phenylindole-3-methanol CAS No. 102164-07-8

alpha-(2-(Dimethylamino)ethyl)-alpha-phenylindole-3-methanol

Cat. No.: B11999985
CAS No.: 102164-07-8
M. Wt: 294.4 g/mol
InChI Key: LZAVFMHBBSGJAL-UHFFFAOYSA-N
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Description

Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylindole-3-methanol is a complex organic compound with a unique structure that combines an indole core with a dimethylaminoethyl side chain and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)ethyl)-alpha-phenylindole-3-methanol typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The dimethylaminoethyl side chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the dimethylaminoethyl group. The final step involves the addition of the phenyl group through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylindole-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylindole-3-methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylindole-3-methanol is unique due to its indole core, which imparts specific chemical and biological properties not found in other similar compounds. The combination of the indole ring with the dimethylaminoethyl side chain and phenyl group provides a versatile scaffold for further functionalization and application in various fields .

Properties

102164-07-8

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenylpropan-1-ol

InChI

InChI=1S/C19H22N2O/c1-21(2)13-12-19(22,15-8-4-3-5-9-15)17-14-20-18-11-7-6-10-16(17)18/h3-11,14,20,22H,12-13H2,1-2H3

InChI Key

LZAVFMHBBSGJAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CNC3=CC=CC=C32)O

Origin of Product

United States

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